N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-18(22-8-3-2-6-17(22)20-14)19(23)21(11-15-7-10-25-13-15)12-16-5-4-9-24-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFIAUDILOQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of the Ester
Ethyl imidazo[1,2-a]pyridine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Conditions :
Coupling with Furan-2-ylmethylamine and Thiophen-3-ylmethylamine
The carboxylic acid is activated using coupling agents such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with a mixture of furan-2-ylmethylamine and thiophen-3-ylmethylamine.
Reaction Setup :
- Molar Ratio : 1:1:1 (acid:HOBt:EDCI)
- Solvent : Dichloromethane (DCM) or DMF
- Temperature : Room temperature
- Yield : 60–75%
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:
Continuous Flow Reactors
Microreactors enhance heat transfer and reduce reaction times for cyclization and alkylation steps, improving yields by 10–15% compared to batch processes.
Purification Techniques
- Chromatography : High-performance liquid chromatography (HPLC) for final product purification.
- Crystallization : Ethanol/water mixtures yield high-purity crystals (>98%).
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core and the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the imidazo[1,2-a]pyridine core can yield various amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s closest analogs share the imidazo[1,2-a]pyridine-3-carboxamide backbone but differ in substituents:
Key Observations :
- The target compound’s dual furan/thiophene substitution is unique among analogs, likely improving π-π stacking with aromatic residues in target proteins compared to nitro or methoxy groups .
- Thiazolidinone-containing analogs (Examples 10 and 13) exhibit higher melting points, suggesting enhanced crystallinity due to hydrogen-bonding interactions .
- Labuxtinib’s fluorocyclopropyl and oxadiazole groups are optimized for tyrosine kinase inhibition, a feature absent in the target compound .
Patent and Commercial Relevance
- In contrast, Labuxtinib () and SR-302 () are advanced candidates with disclosed therapeutic applications, emphasizing the need for further development of the target molecule.
Biological Activity
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by various research findings and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Furan and Thiophene Groups : The furan and thiophene moieties are introduced via nucleophilic substitution and coupling reactions.
- Amidation : The final step involves the formation of the carboxamide group through reaction with amines.
These steps often require optimization for yield and purity, employing techniques such as continuous flow synthesis.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 μg/mL |
| 2 | Escherichia coli | 25 μg/mL |
| 3 | Pseudomonas aeruginosa | 50 μg/mL |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is recognized for its anticancer properties. Studies have reported that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Apoptotic Effects in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Modifications on the furan and thiophene rings can enhance or diminish their biological efficacy.
Table 2: Structure-Activity Relationship Overview
| Modification | Effect on Activity |
|---|---|
| Substitution at C5 | Increased antimicrobial potency |
| Furan ring oxidation | Enhanced anticancer activity |
| Thiophene ring size | Altered selectivity for cancer cells |
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction modulates their activity, leading to inhibition of tumor growth or bacterial replication.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with targets involved in cancer and microbial resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
